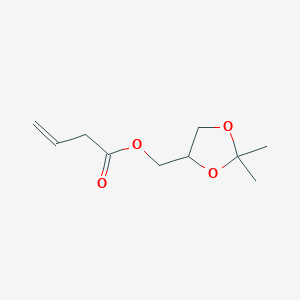
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring attached to a but-3-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate typically involves the reaction of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol with but-3-enoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in medicinal chemistry research.
Medicine
In medicine, this compound derivatives are being explored for their potential therapeutic effects. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry
Industrially, the compound is used in the production of polymers, resins, and coatings. Its ability to undergo polymerization reactions makes it valuable in the manufacture of high-performance materials.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl dodecanoate: Similar structure but with a longer alkyl chain.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate: Similar structure but with a different ester group.
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate is unique due to the presence of the but-3-enoate group, which imparts distinct chemical and physical properties This makes it more reactive in certain chemical reactions compared to its analogs with different ester groups
Propriétés
Numéro CAS |
63303-80-0 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h4,8H,1,5-7H2,2-3H3 |
Clé InChI |
URGOCQSXARMBKK-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)COC(=O)CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



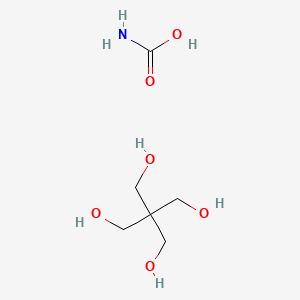
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)

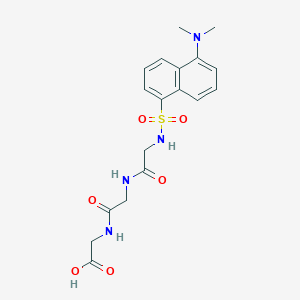
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)

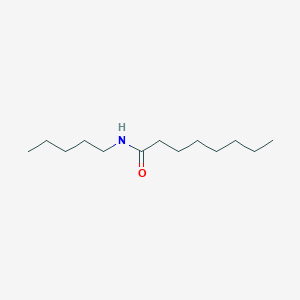
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)


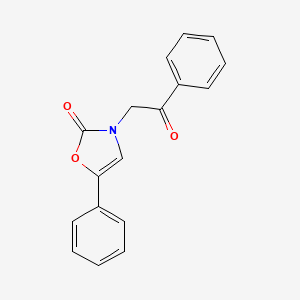
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
